

Application Note: HPLC-UV Analysis of 3-Methyl-2-(4-methylphenyl)morpholine

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Compound of Interest

Compound Name:	3-Methyl-2-(4-methylphenyl)morpholine
Cat. No.:	B3184309

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Introduction

3-Methyl-2-(4-methylphenyl)morpholine, also known as 4-Methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a derivative of phenmetrazine.^{[1][2]} As a compound of interest in forensic, clinical, and toxicological fields, a reliable and validated analytical method for its quantification is crucial.^{[2][3]} This application note details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **3-Methyl-2-(4-methylphenyl)morpholine** in various sample matrices. The presence of the methylphenyl group in its structure allows for direct UV detection, simplifying the analytical procedure.

Principle

This method utilizes reverse-phase HPLC to separate **3-Methyl-2-(4-methylphenyl)morpholine** from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected and quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on the analysis of similar morpholine derivatives.

[4][5]

Parameter	Recommended Setting
HPLC System	Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
UV Detection	220 nm
Run Time	20 minutes

2. Preparation of Standards and Samples

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Methyl-2-(4-methylphenyl)morpholine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

- Accurately weigh a known amount of the homogenized sample.
- Add a suitable extraction solvent (e.g., methanol or acetonitrile).
- Sonicate for 15 minutes to ensure complete extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

3. Method Validation Parameters

The following parameters should be evaluated to ensure the method is suitable for its intended purpose. The expected performance characteristics are provided in the table below.

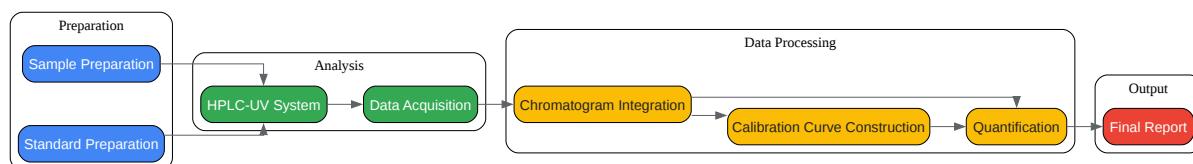
Parameter	Expected Performance
Linearity	$R^2 > 0.999$ over the concentration range
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 - 1.5 $\mu\text{g/mL}$
Precision (RSD%)	< 2% for intra-day and < 5% for inter-day
Accuracy (Recovery %)	95 - 105%
Specificity	No interference from blank matrix at the retention time of the analyte

Data Presentation

Table 1: Quantitative Data Summary for HPLC-UV Analysis

Parameter	Value
Retention Time	Approximately 8.5 ± 0.5 min
Linearity Range	1 - 100 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	> 0.999
Limit of Detection (LOD)	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.7 $\mu\text{g/mL}$
Mean Recovery	98.7%
Intra-day Precision (RSD%)	1.2%
Inter-day Precision (RSD%)	3.5%

Mandatory Visualization



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Caption: Experimental workflow for the HPLC-UV analysis of **3-Methyl-2-(4-methylphenyl)morpholine**.

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